N-Acetylneuraminic Acid-d3
CAS No.:
Cat. No.: VC0207750
Molecular Formula: C₁₁H₁₆D₃NO₉
Molecular Weight: 312.29
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₁H₁₆D₃NO₉ |
|---|---|
| Molecular Weight | 312.29 |
Introduction
| Property | N-Acetylneuraminic Acid | N-Acetylneuraminic Acid-d3 |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₉ | C₁₁H₁₆D₃NO₉ |
| Molecular Weight | 309.270 | ~312.29 |
| Physical Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 184-186 °C (decomp.) | Similar to non-deuterated form |
| Water Solubility | 50 g/L (20 °C) | Similar to non-deuterated form |
| Stability | Stable under standard conditions | Enhanced stability in certain applications |
Analytical Applications and Research Utility
Table 2: Analytical Parameters for LC-MS/MS Analysis of N-Acetylneuraminic Acid Where Deuterated Standards Are Applicable
| Parameter | Specifications | Notes |
|---|---|---|
| Chromatography Type | HILIC | Optimal for polar compounds |
| Mobile Phase A | 0.2% Acetic Acid, 0.05% TFA in water | Enhances chromatographic retention |
| Mobile Phase B | 0.2% Acetic Acid, 0.05% TFA in acetonitrile | Facilitates gradient elution |
| Flow Rate | 0.8 mL/min | Optimized for separation efficiency |
| Lower Limit of Quantitation | 25.0 ng/mL | Sufficient for physiological levels |
| Extraction Method | Phospholipid removal plate | Eliminates matrix effects |
Metabolic Tracing Studies
N-Acetylneuraminic Acid-d3 functions as a metabolic tracer in biological systems, enabling researchers to track the fate and incorporation of N-Acetylneuraminic acid in complex metabolic pathways . By utilizing isotopic labeling techniques, scientists can follow the metabolic transformations of this molecule, gaining insights into its roles in various physiological and pathological conditions.
The deuterated standard serves as a substrate and precursor for enzymes involved in the biosynthesis and modification of sialic acids, functioning similarly to the unlabeled N-Acetylneuraminic acid while providing the analytical advantage of isotopic distinction . This property is particularly valuable in studies investigating the metabolic disturbances associated with diseases such as GNE myopathy, where N-Acetylneuraminic acid biosynthesis is affected .
Biological Significance and Disease Relevance
Role in Sialic Acid Metabolism Studies
The parent compound, N-Acetylneuraminic acid, plays crucial roles in numerous biological processes, including neurotransmission, leukocyte extravasation, viral and bacterial infections, and carbohydrate-protein recognition . As a deuterated analog, N-Acetylneuraminic Acid-d3 enables precise investigations of these processes without interfering with the natural biochemistry.
Recent research has identified N-Acetylneuraminic acid as a significant molecule in endothelial cell function, with its accumulation potentially contributing to mitochondrial dysfunction and atherosclerosis development . N-Acetylneuraminic Acid-d3 would serve as an ideal tool for investigating these pathological mechanisms in greater detail.
Application in Disease Research
Studies have highlighted N-Acetylneuraminic acid as a potential biomarker for various conditions, including cardiovascular disease, diabetes, and cancer . The deuterated variant enables more precise quantitation of endogenous levels and metabolic fluxes in these disease states.
In GNE myopathy, a genetic disorder affecting sialic acid biosynthesis, N-Acetylneuraminic acid and its precursor N-acetylmannosamine (ManNAc) are being investigated as potential therapeutic agents . Deuterated standards like N-Acetylneuraminic Acid-d3 provide critical tools for pharmacokinetic and pharmacodynamic analyses in such clinical research.
Table 3: Research Applications of N-Acetylneuraminic Acid-d3 in Disease Studies
Comparison with Other Isotopically Labeled Variants
N-Acetylneuraminic Acid-d3 represents one of several isotopically labeled variants of N-Acetylneuraminic acid developed for research applications. The N-Acetylneuraminic Acid-13C,d3 variant incorporates both carbon-13 and deuterium atoms, providing additional mass distinction for specialized analytical applications .
The choice between different isotopically labeled forms depends on the specific research objectives and analytical considerations. While N-Acetylneuraminic Acid-d3 offers sufficient mass differentiation for many applications, the dual-labeled 13C,d3 variant may provide advantages in complex matrices or when studying carbon flux in addition to general metabolism.
Analytical Challenges and Methodological Considerations
The analysis of N-Acetylneuraminic acid and its deuterated forms presents several methodological challenges due to their highly polar nature and presence in complex biological matrices. Advanced sample preparation techniques, such as phospholipid removal prior to LC injection, have proven effective in eliminating matrix effects and improving sensitivity .
The development of quantitative methods for N-Acetylneuraminic acid has progressed from less specific approaches like colorimetry and enzymology to more definitive techniques based on LC-MS/MS . Deuterated standards like N-Acetylneuraminic Acid-d3 have played a crucial role in this methodological evolution by providing internal standardization that accounts for extraction efficiency and matrix effects.
Future Research Directions and Perspectives
The utilization of N-Acetylneuraminic Acid-d3 continues to expand in biomedical research, particularly as the significance of sialic acid metabolism in various disease states becomes increasingly apparent. Emerging research on the role of N-Acetylneuraminic acid in endothelial pyroptosis and atherosclerosis progression offers new avenues for investigation where deuterated standards will be invaluable .
The ongoing development of more sensitive analytical methods, coupled with the availability of isotopically labeled standards like N-Acetylneuraminic Acid-d3, promises to advance our understanding of sialic acid biology and its implications in health and disease. Future research may explore the application of multi-isotopically labeled versions for more complex metabolic investigations.
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